molecular formula C24H28N2O6 B3029718 Fmoc-D-Dbu(Boc)-OH CAS No. 763102-80-3

Fmoc-D-Dbu(Boc)-OH

Cat. No.: B3029718
CAS No.: 763102-80-3
M. Wt: 440.5
InChI Key: KUNBFIUWYNXGCJ-OAHLLOKOSA-N
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Description

Fmoc-D-Dbu(Boc)-OH: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid D-Dbu, which is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dbu(Boc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-Dbu is first protected using the Boc group. This is usually achieved by reacting D-Dbu with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is then protected using the Fmoc group. This is done by reacting the Boc-protected D-Dbu with Fmoc chloride in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dbu(Boc)-OH: can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.

    Coupling: Peptide coupling reagents such as HATU or EDC are used to facilitate the formation of peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides or peptide derivatives, depending on the specific sequence and conditions used.

Scientific Research Applications

Fmoc-D-Dbu(Boc)-OH: is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme functions.

Mechanism of Action

The mechanism of action of Fmoc-D-Dbu(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

Fmoc-D-Dbu(Boc)-OH: can be compared with other protected amino acids such as:

  • Fmoc-D-Ala(Boc)-OH
  • Fmoc-D-Val(Boc)-OH
  • Fmoc-D-Leu(Boc)-OH

These compounds share similar protecting groups but differ in the amino acid backbone, which can influence their reactivity and applications.

Conclusion

This compound: is a valuable compound in the field of peptide synthesis, offering versatility and protection during the synthesis process. Its unique structure and properties make it an essential tool for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNBFIUWYNXGCJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113251
Record name (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763102-80-3
Record name (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763102-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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